2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

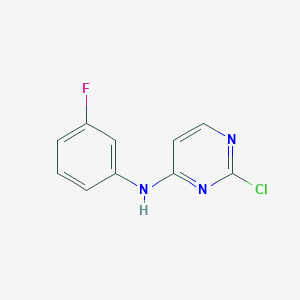

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its molecular structure according to established nomenclature conventions. The name indicates a pyrimidine ring system as the core structure, with specific substitution patterns that define the compound's identity. The pyrimidine ring serves as the parent heterocyclic system, numbered according to standard conventions where nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring.

The structural representation reveals a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with an amine group that bears a 3-fluorophenyl substituent. This substitution pattern creates a molecule with distinct electronic properties due to the presence of electron-withdrawing halogen atoms and the extended aromatic system. The molecular architecture can be described as having the pyrimidine core connected through an amine linkage to a fluorinated benzene ring, creating opportunities for various intermolecular interactions.

The three-dimensional structural representation shows that the compound adopts a conformation where the 3-fluorophenyl group can rotate around the carbon-nitrogen bond connecting it to the pyrimidine system. This rotational freedom influences the compound's physical properties and potential biological activities. The spatial arrangement of the fluorine and chlorine substituents creates regions of varying electron density throughout the molecule, contributing to its overall chemical reactivity profile.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 898805-58-8, which serves as the unique numerical identifier for this specific chemical entity. This registry number provides an unambiguous reference point for the compound across all chemical databases and literature sources, ensuring accurate identification regardless of variations in naming conventions or structural representations.

Alternative chemical identifiers include the molecular formula designation C10H7ClFN3 and the PubChem Compound Identifier number 28875881. The compound is also referenced by the MDL number MFCD09864956, which serves as another database-specific identifier. Additional identification codes include the CBNumber CB61253450, which provides reference within the ChemicalBook database system.

The compound is recognized under various synonymous names including "4-Pyrimidinamine, 2-chloro-N-(3-fluorophenyl)-" which represents an alternative systematic naming approach. The International Chemical Identifier key JAMUOHUGUQBGQA-UHFFFAOYSA-N provides a standardized text string that uniquely represents the molecular structure. These multiple identification systems ensure comprehensive tracking and referencing of the compound across different chemical information platforms and research contexts.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 898805-58-8 |

| PubChem Compound Identifier | 28875881 |

| MDL Number | MFCD09864956 |

| CBNumber | CB61253450 |

| International Chemical Identifier Key | JAMUOHUGUQBGQA-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C10H7ClFN3 precisely defines the atomic composition of this compound, indicating the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. This formula represents the empirical composition that determines many of the compound's fundamental physical and chemical properties. The molecular weight has been calculated as 223.63 grams per mole, which places this compound in the category of small to medium-sized organic molecules suitable for various synthetic and analytical applications.

The elemental composition analysis reveals that carbon represents the largest component by mass, comprising approximately 53.7% of the total molecular weight, while nitrogen accounts for approximately 18.8% of the mass. The presence of halogen atoms contributes significantly to the molecular weight, with chlorine representing about 15.9% and fluorine about 8.5% of the total mass. The relatively high proportion of heteroatoms, particularly nitrogen and halogens, influences the compound's polarity, solubility characteristics, and potential for hydrogen bonding interactions.

The molecular weight of 223.63 grams per mole falls within an optimal range for many pharmaceutical and chemical applications, providing sufficient molecular complexity while maintaining manageable synthetic accessibility. This molecular weight range typically corresponds to compounds that exhibit favorable properties for membrane permeability and metabolic stability. The balanced ratio of aromatic carbons to heteroatoms suggests potential for diverse chemical reactivity patterns and biological activity profiles.

Table 2: Molecular Composition Analysis

| Element | Count | Atomic Weight | Mass Contribution | Percentage |

|---|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 | 53.7% |

| Hydrogen | 7 | 1.008 | 7.056 | 3.2% |

| Nitrogen | 3 | 14.007 | 42.021 | 18.8% |

| Chlorine | 1 | 35.453 | 35.453 | 15.9% |

| Fluorine | 1 | 18.998 | 18.998 | 8.5% |

| Total | 22 | - | 223.628 | 100.0% |

Isomeric Variations and Tautomeric Considerations

The structural framework of this compound allows for several potential isomeric forms, primarily through positional variations of the substituents on both the pyrimidine ring and the phenyl group. Constitutional isomers can arise from different positioning of the chlorine atom on the pyrimidine ring or alternative placement of the fluorine atom on the phenyl ring. The compound studied here specifically features chlorine at the 2-position of pyrimidine and fluorine at the 3-position of the phenyl ring, distinguishing it from related isomeric structures.

Tautomeric equilibria represent a particularly important consideration for pyrimidine derivatives containing amino groups, as these compounds can undergo amino-imino tautomerization under appropriate conditions. Research on similar pyrimidine systems has demonstrated that amino-imino tautomerization can occur through proton transfer mechanisms, particularly in the presence of hydrogen bonding partners. The 4-aminopyrimidine moiety in this compound is susceptible to such tautomeric transformations, where the amino group can tautomerize to form an imino structure.

Studies on related aminopyrimidine compounds have shown that tautomeric equilibria can be influenced by solvent polarity, temperature, and the presence of hydrogen bonding species. The amino-imino tautomerization process typically involves the migration of a proton from the amino nitrogen to an adjacent nitrogen atom in the pyrimidine ring, resulting in formation of an imino tautomer. Density functional theory calculations on similar pyrimidine derivatives have indicated that the amino tautomer is generally more stable in most solvents, particularly in polar protic environments.

The presence of electron-withdrawing substituents such as chlorine at the 2-position may influence the tautomeric equilibrium by affecting the electron density distribution within the pyrimidine ring system. Research on pyrimidine tautomerism has demonstrated that substituent effects can significantly alter the relative stability of different tautomeric forms. The fluorinated phenyl substituent attached to the amino group may also influence tautomeric behavior through electronic effects transmitted through the nitrogen atom linkage.

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-10-13-5-4-9(15-10)14-8-3-1-2-7(12)6-8/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMZUDJUYCVRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrimidine Derivatives

The primary synthetic approach to 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine involves the nucleophilic substitution of a 2-chloropyrimidine precursor with 3-fluoroaniline or its derivatives. The chlorine atom at the 2-position of the pyrimidine ring acts as a leaving group, displaced by the nucleophilic amine.

-

- Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or mixtures containing ethers and esters.

- Temperature: Moderate heating, typically 55–80°C.

- Time: 1–24 hours depending on substrate reactivity.

- Base: Sometimes mild bases like sodium carbonate are used to adjust pH and facilitate substitution.

Example from Patent Literature:

A process describes adding an acid chloride to a solution of 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)quinazoline dihydrochloride in NMP at 55–60°C for 3 hours, followed by pH adjustment and extraction steps to isolate the product.

Amination via Hydrochloric Acid-Promoted Methods

Recent studies have explored hydrochloric acid-promoted amination of fused pyrimidines, which can be adapted for preparing this compound analogs.

-

- Use of aqueous media (water as solvent) to promote amination.

- Reaction temperatures around 80°C.

- Reaction times approximately 1 hour.

- Purification by filtration and silica gel chromatography.

Research Findings:

Amination of 4-chloropyrimidine derivatives with anilines in water at elevated temperature yields the corresponding aminopyrimidines in high yields (up to 89%) with straightforward isolation.

Two-Step Synthesis via Nitroquinazoline Intermediates

Though focused on quinazoline derivatives, analogous methods apply to pyrimidine systems. For instance, nucleophilic aromatic substitution on nitro-substituted quinazolines followed by reduction can yield aminopyrimidine derivatives.

-

- Step 1: Nucleophilic substitution of 7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline at room temperature for 2 hours.

- Step 2: Reduction of the nitro group to amine using standard reducing agents.

Yields and Characterization:

The substitution step proceeds with 99% yield, producing bright yellow powders characterized by NMR and HRMS. This method indicates potential for preparing related aminopyrimidines.

Purification and Isolation Techniques

Filtration and Washing:

After reaction completion, solids are often filtered and washed with water, ethanol, and diethyl ether to remove impurities.Liquid-Liquid Extraction:

Organic solvents such as ethyl acetate are used to extract the product from aqueous layers, followed by solvent evaporation under reduced pressure.Crystallization:

Cooling the reaction mixture or adding anti-solvents can precipitate the product as crystalline solids, which are then filtered and dried.Chromatography:

Silica gel flash chromatography with gradients of ethyl acetate and n-pentane is used for further purification, especially when side products are present.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | NMP, DMF, water, ethyl acetate | Choice depends on substrate solubility and reactivity |

| Temperature | 25–80°C | Higher temps accelerate substitution |

| Reaction Time | 1–24 hours | Longer times for less reactive substrates |

| Base | Sodium carbonate (aqueous) | Used to adjust pH and facilitate amination |

| Purification | Filtration, extraction, crystallization, chromatography | Multi-step purification ensures high purity |

| Yield | 79–99% | High yields reported in literature |

Summary of Key Research Findings

The nucleophilic aromatic substitution of 2-chloropyrimidines with 3-fluoroaniline derivatives is the cornerstone method for preparing this compound, typically carried out in polar aprotic solvents with controlled heating.

Hydrochloric acid-promoted amination in aqueous media offers a green chemistry approach with high efficiency and simplified workup.

Two-step syntheses involving nitro intermediates followed by reduction provide alternative routes with excellent yields and product characterization.

Purification strategies combining filtration, solvent extraction, and chromatographic techniques are essential for isolating the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Reduction Products: Reduction can yield amine derivatives with different substitution patterns.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is primarily explored for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows researchers to investigate its efficacy against various diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. This is hypothesized to be due to its ability to interact with enzymes involved in cell cycle regulation.

- Enzyme Inhibition : The compound's halogenated structure may facilitate binding to active sites of enzymes, potentially inhibiting their activity. This property is crucial in developing inhibitors for therapeutic targets in cancer and other diseases.

Agrochemical Development

The compound is also being investigated for its applications in agrochemicals. Its structural features may contribute to the development of herbicides or fungicides.

- Herbicidal Activity : Research indicates that similar pyrimidine derivatives have shown effectiveness in controlling weed growth, suggesting potential applications in agricultural practices.

Synthesis of Complex Molecules

Due to its reactive nature, this compound serves as an important building block in organic synthesis.

- Synthetic Intermediates : It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties.

- Enzyme Interaction Studies : Research has indicated that halogenated pyrimidines can act as enzyme inhibitors, affecting pathways critical for cellular function . Further studies are needed to elucidate the specific enzymes targeted by this compound.

- Agricultural Applications : A study on related compounds showed promising results as herbicides, leading researchers to explore the potential use of this compound in pest control applications .

Future Directions for Research

Given the potential applications and preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Investigations : Detailed studies on molecular interactions and pathways affected by this compound.

- Development of Derivatives : Synthesizing analogs with modified structures to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes structural analogs of 2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine and their key differences:

*Calculated based on molecular formula C₁₀H₇ClFN₃.

Key Observations

Substituent Position and Bioactivity: The 3-fluorophenyl group in the target compound likely engages in specific hydrophobic interactions compared to 4-fluorophenyl analogs (e.g., 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine), where the para-fluoro substituent may alter target binding geometry .

Core Heterocycle Modifications: Thienopyrimidine analogs (e.g., 2-chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine) exhibit enhanced kinase inhibition due to the thiophene ring’s planar structure, which facilitates π-π stacking with ATP-binding pockets .

Functional Group Impact :

- Pyrazole -substituted derivatives (e.g., CPR3) demonstrate dual protein degradation activity, highlighting the role of nitrogen-rich heterocycles in PROTAC design .

- Methoxypropyl substituents improve aqueous solubility but may reduce target affinity due to decreased aromaticity .

Physicochemical and ADMET Properties

- The 3-fluorophenyl group balances moderate lipophilicity (clogP ~2.5) with metabolic stability, whereas trifluoromethyl analogs (e.g., 2-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine) exhibit higher clogP (~3.8), increasing CNS penetration but risking cytochrome P450 inhibition .

- Crystallographic data for 2-chloro-N-(3-fluorophenyl)acetamide reveals intermolecular N–H⋯O hydrogen bonding, suggesting similar stabilization in pyrimidine analogs .

Biological Activity

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group at the 2-position and a fluorophenyl moiety at the N-position. The presence of these halogen substituents is significant as they can influence the compound's biological activity through electronic and steric effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various cellular processes, including:

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : Studies have shown that derivatives of pyrimidine can selectively inhibit nNOS, which is relevant for treating neurodegenerative disorders .

- Anticancer Activity : The compound has demonstrated potential as a cytotoxic agent against various cancer cell lines, including glioblastoma and triple-negative breast cancer, by inducing apoptosis and inhibiting cell cycle progression .

Anticancer Properties

Research has highlighted the effectiveness of this compound in reducing cell viability across multiple cancer types. For instance:

- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), HT-29 (colon carcinoma), and U-87 MG (glioblastoma).

- Mechanism : Induces apoptosis and upregulates cell cycle inhibitors such as p21 and p27, leading to cell cycle arrest at G0/G1 phase at low concentrations (20 μM) and apoptosis at higher concentrations (30–50 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Its derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.488 to 62.5 µM, indicating potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

| Substituent Position | Type of Modification | Effect on Activity |

|---|---|---|

| 2-position | Halogen (Cl) | Enhances binding affinity to target proteins |

| N-position | Fluorophenyl | Increases potency against cancer cells |

| 4-position | Varies (alkyl/aryl) | Alters selectivity and efficacy against specific targets |

Studies suggest that the presence of electron-withdrawing groups like fluorine enhances the compound's potency by stabilizing the transition state during enzyme inhibition .

Case Studies

- Anticancer Activity : A study evaluated the effects of various concentrations of this compound on MDA-MB231 cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

- Antitubercular Efficacy : Another investigation assessed the compound's derivatives against Mycobacterium tuberculosis, revealing promising results with MIC values indicating effective inhibition without significant cytotoxicity to mammalian cells.

Q & A

Q. Basic

Enzyme inhibition assays : Measure IC₅₀ via spectrophotometric detection of NADPH consumption (linked to fatty acid biosynthesis) .

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Advanced

For mechanistic insights:

- Molecular docking : Use AutoDock Vina to predict binding poses in the ACC1 active site.

- Covalent modification studies : Employ LC-MS/MS to identify adducts formed via nucleophilic attack on the pyrimidine chlorine .

How can synthesis yields be optimized, and what are common pitfalls in scaling up production for research purposes?

Q. Basic

- Purification : Flash chromatography with gradients (e.g., hexane → ethyl acetate) removes unreacted aniline.

- Scaling limitations : Batch sizes >10 g often require reduced solvent volumes to maintain reflux efficiency.

Q. Advanced

- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions at multi-gram scales.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Common Pitfalls

- Byproduct formation : Over-alkylation can occur with excess aniline; use stoichiometric controls.

- Degradation : Light-sensitive intermediates require amber glassware and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.